IgE-Dependent Histamine Release Inhibition: Ro 19-1400 vs. WEB 2086 and BN 52021
In RBL-2H3 rat basophilic leukemia cells passively sensitized with anti-trinitrophenol IgE, Ro 19-1400 potently inhibited IgE-dependent histamine release with an IC₅₀ of 3.6 μM, comparable to its structural analog Ro 19-3704 (IC₅₀ = 3.0 μM) [1]. In stark contrast, the structurally distinct PAF antagonists WEB 2086 and BN 52021 were relatively ineffective as inhibitors of mediator release under identical experimental conditions [2]. This differentiation demonstrates that Ro 19-1400's mediator release inhibitory activity is independent of its PAF receptor antagonism and is not shared by PAF antagonists of different structural classes.
| Evidence Dimension | Inhibition of IgE-dependent histamine release |
|---|---|
| Target Compound Data | IC₅₀ = 3.6 μM |
| Comparator Or Baseline | Ro 19-3704 (IC₅₀ = 3.0 μM); WEB 2086 and BN 52021 (relatively ineffective) |
| Quantified Difference | ~1.2-fold difference vs. Ro 19-3704; marked efficacy vs. WEB 2086/BN 52021 (qualitative) |
| Conditions | RBL-2H3 cells, anti-trinitrophenol IgE (0.5 μg/mL), trinitrophenol ovalbumin (5 ng/mL) |
Why This Matters
Procurement of Ro 19-1400 is essential for studies requiring inhibition of IgE-mediated histamine release, as generic PAF antagonists (WEB 2086, BN 52021) are functionally inactive in this assay.
- [1] Gilfillan AM, Wiggan GA, Hope WC, Patel BJ, Welton AF. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties. Eur J Pharmacol. 1990;176(3):255-262. View Source
- [2] Gilfillan AM, Wiggan GA, Hope WC, Patel BJ, Welton AF. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties. Eur J Pharmacol. 1990;176(3):255-262. View Source
